![molecular formula C22H21N3O5S B2970443 N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941947-59-7](/img/structure/B2970443.png)
N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been studied for their antimicrobial and anticancer properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
I have conducted a search on the scientific research applications of the compound , commonly known as N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. Below are detailed sections focusing on unique applications based on thiazole derivatives and related compounds:
Anticancer Activity
Thiazole derivatives have been extensively studied for their potential anticancer properties. They exhibit potent cytotoxicity against various human cancer cell lines, such as MGC-803 (gastric cancer), HepG-2 (liver cancer), T24 (bladder cancer), and NCI-H460 (lung cancer) . The structure of thiazole compounds allows for interaction with biological targets that can inhibit cancer cell growth.
Antimicrobial Activity
Similar compounds have shown significant antimicrobial activity. Efforts to combat drug resistance by pathogens have led to the synthesis of new thiazole derivatives with enhanced pharmacological activities . These compounds can be designed to target specific microbial enzymes or pathways, reducing the viability of harmful bacteria.
Molecular Modelling
Thiazole derivatives are often used in molecular modelling studies to understand their interaction with biological targets . This helps in predicting their behavior in biological systems and optimizing their structures for better therapeutic efficacy.
Microwave-Assisted Synthesis
The microwave-assisted Hantzsch synthesis is a method used to create thiazole derivatives, including those with potential biological activities . This technique allows for rapid and efficient synthesis, which is crucial for medicinal chemistry research.
Drug Design
Thiazole compounds are integral in drug design due to their versatility and biological relevance. They serve as building blocks for creating novel therapeutic agents with specific functions . The design process involves coupling thiazole units with other pharmacophores to enhance their activity.
Mechanism of Action
properties
IUPAC Name |
N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-28-17-5-2-14(3-6-17)8-9-23-20(26)11-16-12-31-22(24-16)25-21(27)15-4-7-18-19(10-15)30-13-29-18/h2-7,10,12H,8-9,11,13H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTGEIQJQIUNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide |
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